![molecular formula C12H10FN3O4S B2676924 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine CAS No. 2418722-17-3](/img/structure/B2676924.png)
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine, also known as FSCP, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation. 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine has also been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine has several advantages for lab experiments, including its high purity and stability. It can also be easily synthesized in large quantities, making it a cost-effective option for research. However, 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine. One potential direction is the development of 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the structure-activity relationship of 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine and its derivatives to identify more potent and selective compounds. Additionally, the study of 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine's mechanism of action and its interaction with various proteins and enzymes could provide valuable insights into cellular processes and disease mechanisms.
Synthesis Methods
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine can be synthesized through a multi-step process involving the reaction of 3-pyridylcarbamic acid with thionyl chloride, followed by the reaction with methylamine and 3-fluorosulfonyl chloride. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine has also been found to be effective in treating certain neurological disorders.
properties
IUPAC Name |
3-fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O4S/c1-16(10-3-2-4-14-7-10)12(17)9-5-11(8-15-6-9)20-21(13,18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBFBCVRVFVVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=CC=C1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

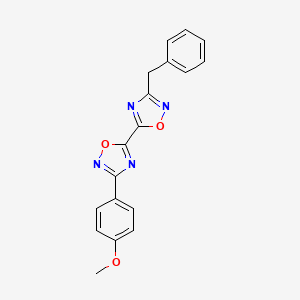


![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B2676852.png)

![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)
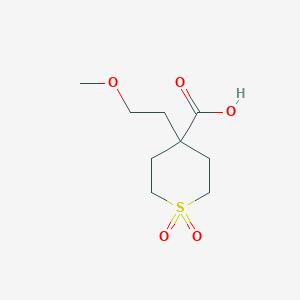
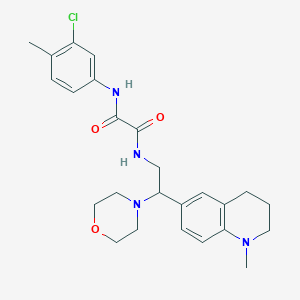
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)
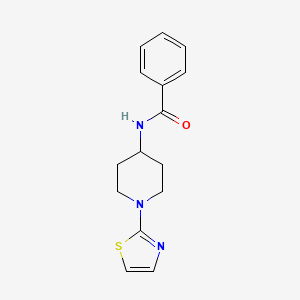
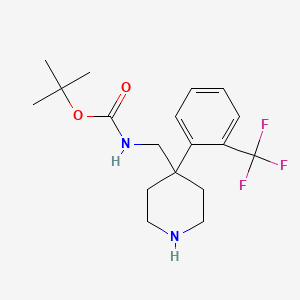
![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)
![Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2676864.png)